molecular formula C7H6BrNO3 B13146395 (2-Bromo-6-hydroxypyridin-4-YL)acetic acid

(2-Bromo-6-hydroxypyridin-4-YL)acetic acid

Cat. No.: B13146395
M. Wt: 232.03 g/mol
InChI Key: HJOWUUYRJQPKME-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-hydroxypyridin-4-yl)acetic acid is a pyridine derivative with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol This compound is characterized by the presence of a bromine atom at the 2-position, a hydroxyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-hydroxypyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-hydroxypyridin-4-ylacetic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-hydroxypyridin-4-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-(2-azido-6-hydroxypyridin-4-yl)acetic acid or 2-(2-thio-6-hydroxypyridin-4-yl)acetic acid.

    Oxidation: Formation of 2-(2-bromo-6-oxo-pyridin-4-yl)acetic acid.

    Reduction: Formation of 2-(2-bromo-6-hydroxy-pyridin-4-yl)ethanol.

Scientific Research Applications

2-(2-Bromo-6-hydroxypyridin-4-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-hydroxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-hydroxypyridin-4-yl)acetic acid
  • 2-(2-Fluoro-6-hydroxypyridin-4-yl)acetic acid
  • 2-(2-Iodo-6-hydroxypyridin-4-yl)acetic acid

Uniqueness

2-(2-Bromo-6-hydroxypyridin-4-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetic acid

InChI

InChI=1S/C7H6BrNO3/c8-5-1-4(3-7(11)12)2-6(10)9-5/h1-2H,3H2,(H,9,10)(H,11,12)

InChI Key

HJOWUUYRJQPKME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)Br)CC(=O)O

Origin of Product

United States

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